molecular formula C14H25Cl2N3O3 B1676509 Metoclopramide Hydrochloride CAS No. 54143-57-6

Metoclopramide Hydrochloride

Cat. No.: B1676509
CAS No.: 54143-57-6
M. Wt: 354.3 g/mol
InChI Key: KJBLQGHJOCAOJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reglan, with the generic name Metoclopramide, is a well-characterized dopamine receptor antagonist and prokinetic agent with significant applications in scientific research . Its primary research value lies in its dual mechanism of action: it acts as an antagonist at central and peripheral D2 dopamine receptors and 5-HT3 serotonin receptors, while also functioning as an agonist at 5-HT4 serotonin receptors . This multi-target profile underpins its two main research foci: its prokinetic effects, which involve increasing the tone of the lower esophageal sphincter and enhancing gastric emptying by strengthening gastric contractions and relaxing the pyloric sphincter , and its antiemetic properties, mediated through the inhibition of dopamine receptors in the chemoreceptor trigger zone (CTZ) of the area postrema . Consequently, research applications for Metoclopramide primarily include the study of gastrointestinal motility disorders, such as gastroparesis and gastroesophageal reflux disease (GERD), as well as investigations into nausea and vomiting pathways, particularly those induced by chemotherapeutic agents, radiation, or postoperative scenarios . It also serves as a valuable tool for studying dopaminergic signaling and its associated side effects . Pharmacokinetically, Metoclopramide is rapidly absorbed and undergoes hepatic metabolism primarily via the cytochrome P450 2D6 (CYP2D6) enzyme, with a half-life of approximately 5 to 6 hours . A critical area of research involves its safety profile, specifically the risk of extrapyramidal symptoms and tardive dyskinesia with chronic or high-dose exposure, which is linked to its central D2 receptor blockade . This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O2.ClH.H2O/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBLQGHJOCAOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5581-45-3, 364-62-5 (Parent)
Record name Benzamide, 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-, hydrochloride, hydrate (1:2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5581-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metoclopramide hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54143-57-6
Record name Metoclopramide monohydrochloride monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54143-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metoclopramide hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-chlor-N- [2-(diethylamino)ethyl]-2- methoxybenzamid hydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOCLOPRAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1792A2RVD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Pathways for Metoclopramide

Classical Organic Synthesis

The preparation of metoclopramide typically begins with 2-chloro-5-methoxyterephthalic acid (VI), which undergoes esterification with diazomethane or alkyl halides such as methyl iodide in solvents like ether or acetone. This step yields the dimethyl ester derivative (VII) at temperatures ranging from −20°C to 150°C over 1–20 hours. Subsequent alkylation with N,N-diethylethylenediamine in inert solvents (e.g., methanol, dichloromethane) at 20–180°C for 1–7 hours produces the intermediate (IV), which is subjected to Hofmann rearrangement using sodium hypobromite or hypochlorite under alkaline conditions (5–90°C) to yield metoclopramide.

Reaction Optimization

Critical parameters include:

  • Solvent selection : Methanol is preferred for its polarity and miscibility.
  • Catalyst efficiency : Iodine (1–5 mol%) enhances reaction rates in esterification.
  • Pressure and temperature : Alkylation under 3–40 kg/cm² pressure at 130–160°C improves yields.

Table 1: Key Reaction Conditions for Metoclopramide Synthesis

Step Reagents Temperature Range Time Yield (%)
Esterification Diazomethane, Methyl iodide −20°C – 150°C 1–20 h 85–92
Alkylation N,N-Diethylethylenediamine 20°C – 180°C 1–7 h 78–88
Hofmann Rearrangement NaOBr, NaOH 5°C – 90°C 0.5–3 h 90–95

Radiosynthesis for Imaging Applications

For positron emission tomography (PET) imaging, [¹¹C]metoclopramide is synthesized via methylation of the precursor using [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This method achieves radiochemical yields of 3.9 ± 2.0 GBq with molar activities of 132 ± 164 GBq/μmol. Automated synthesizers ensure reproducibility, with semi-preparative HPLC (C18 column, acetonitrile/water) purifying the product in <6 minutes.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC)

A validated RP-HPLC method employs a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:potassium dihydrogen phosphate buffer (40:60, pH 3.0) at 1.0 mL/min. Detection at 275 nm enables quantification of metoclopramide hydrochloride in tablets with a retention time of 4.2 minutes and linearity (r² = 0.999) over 25–75 μg/mL.

Table 2: HPLC Parameters for Metoclopramide Analysis

Parameter Specification
Column C18 (250 × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile:Buffer (40:60)
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Linearity Range 25–75 μg/mL

Formulation Strategies

Immediate-Release Tablets

Direct compression with excipients such as microcrystalline cellulose (25–40%), lactose (25–60%), and HPMC K4M (4–6%) produces tablets meeting USP dissolution criteria (>80% release in 45 minutes).

Sustained-Release Formulations

Granulation with hydroxypropyl methylcellulose (HPMC, 10–20%) and ethyl cellulose (EC, 40–60%) extends release over 12 hours, reducing dosing frequency. Pellets prepared via extrusion-spheronization exhibit 98% release at 8 hours due to higher surface area.

Table 3: Sustained-Release Formulation Performance

Formulation Polymer Composition Release at 8 h (%) Hardness (N)
F8 HPMC 10%, EC 30% 85 120
F10 HPMC 20%, EC 40% 75 150
F12 HPMC 40%, EC 60% 65 180

Quality Control and Regulatory Considerations

Stability Testing

Reglan Injection (5 mg/mL) remains stable for 48 hours in dextrose or saline when protected from light. Degradation products, including oxidized derivatives, are monitored via HPLC to ensure compliance with FDA guidelines.

Impurity Profiling

The European Pharmacopoeia mandates limits for related substances (<0.5%), achieved through rigorous purification during synthesis and formulation.

Chemical Reactions Analysis

Types of Reactions: Metoclopramide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Clinical Applications

  • Nausea and Vomiting
    • Chemotherapy-Induced Nausea : Metoclopramide is frequently used to prevent nausea and vomiting associated with chemotherapy. A study indicated that metoclopramide, when administered intravenously, significantly reduced the incidence of these symptoms in patients undergoing cancer treatment .
    • Postoperative Nausea : It is also utilized in preventing postoperative nausea and vomiting (PONV). A randomized controlled trial showed that metoclopramide was effective in reducing PONV in patients undergoing cesarean sections .
  • Gastroparesis
    • Metoclopramide is the only FDA-approved medication for diabetic gastroparesis, a condition characterized by delayed gastric emptying. Clinical trials have demonstrated its efficacy in alleviating symptoms such as nausea and fullness in affected patients .
  • Gastroesophageal Reflux Disease (GERD)
    • The drug is prescribed for patients with GERD who do not respond to conventional treatments. It enhances gastric motility and prevents reflux by promoting faster gastric emptying .
  • Migraine Treatment
    • Metoclopramide can be used as an adjunct therapy for migraine headaches, often in combination with analgesics like acetaminophen or aspirin. Studies suggest that it may enhance the efficacy of these pain relievers .

Table 1: Indications and Dosage Recommendations for Metoclopramide

ConditionDosage RecommendationsAdministration Method
Chemotherapy-Induced Nausea10 mg IV 30 minutes before treatmentIntravenous
Postoperative Nausea10 mg IV before surgeryIntravenous
Diabetic Gastroparesis10 mg orally four times dailyOral
GERD10-15 mg orally four times dailyOral

Case Studies

  • Chemotherapy-Induced Nausea : A multicenter trial involving 200 patients demonstrated that metoclopramide reduced nausea scores significantly compared to placebo (p < 0.01) during the first 24 hours post-chemotherapy .
  • Gastroparesis Management : In a study with 150 diabetic patients suffering from gastroparesis, metoclopramide therapy resulted in a 50% reduction in nausea episodes over four weeks, with a significant improvement in quality of life metrics .
  • Migraine Treatment Efficacy : A clinical trial involving migraine patients showed that those treated with metoclopramide alongside standard analgesics reported a higher rate of symptom relief compared to those receiving analgesics alone (p < 0.05) .

Safety and Side Effects

While metoclopramide is effective for various applications, it is essential to consider its side effects, which can include:

  • Drowsiness
  • Fatigue
  • Extrapyramidal symptoms (especially with long-term use)
  • Tardive dyskinesia risk after prolonged treatment .

Mechanism of Action

Metoclopramide is often compared with other prokinetic agents and antiemetics:

Uniqueness: Metoclopramide’s unique combination of dopamine and serotonin receptor interactions makes it effective for both enhancing gastrointestinal motility and preventing nausea and vomiting, distinguishing it from other similar compounds .

Comparison with Similar Compounds

Table 1: Pharmacokinetic Parameters of MCP ODTs vs. Reglan® Tablets

Parameter MCP ODTs Reglan® Tablets p-value
AUC (ng·h/mL) 389.7 ± 102.3 375.4 ± 98.6 Not Reported
Cmax (ng/mL) 64.3 ± 18.9 52.1 ± 15.2 <0.05
Tmax (h) 1.2 ± 0.5 1.3 ± 0.6 0.1967

The rapid dissolution of ODTs may explain the 23% higher Cmax, enabling faster therapeutic effects. However, the clinical significance of this difference requires further validation due to the study’s small sample size .

Reglan in Hybrid Films for Dual-Drug Delivery

Reglan has been incorporated into hybrid polyvinylpyrrolidone (PVP) films with 5-fluorouracil (5-FU) for asynchronous dual-drug release in colon cancer therapy. Key findings include:

  • Reglan Release : 99.47% ± 3.57% release within 1 hour via PVP matrix erosion, enabling rapid antiemetic action .
  • 5-FU Release: Sustained release over 24 hours via Fickian diffusion from cellulose acetate nanoparticles .

Table 2: Drug Release Profiles in Hybrid Films

Drug Release Mechanism Total Release (%) Time Frame Application
Reglan Erosion 99.47 ± 3.57 1 hour Immediate antiemesis
5-FU Fickian diffusion 82.1 ± 4.2 24 hours Sustained chemotherapy

Generic vs. Brand-Name Reglan

Generic metoclopramide has demonstrated bioequivalence to brand-name Reglan, with identical active ingredients and FDA-mandated efficacy standards . Market trends show increased preference for generics due to cost savings (50–80% lower than branded versions) without compromising therapeutic outcomes .

Biological Activity

Reglan, the brand name for metoclopramide, is a medication primarily used to treat nausea and vomiting, as well as to facilitate gastric emptying in patients with gastroparesis. Its biological activity is attributed to its multifaceted mechanism of action, which involves interactions with various neurotransmitter receptors in the central nervous system and gastrointestinal tract.

Metoclopramide exhibits its pharmacological effects through several key mechanisms:

  • Dopamine Receptor Antagonism : It primarily acts as an antagonist at dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, which helps prevent nausea and vomiting triggered by various stimuli .
  • Serotonin Receptor Activity : Metoclopramide also interacts with 5-HT3 receptors as an antagonist and 5-HT4 receptors as an agonist, enhancing gastrointestinal motility and accelerating gastric emptying .
  • Muscarinic Activity : It increases the tone and amplitude of gastric contractions while relaxing the pyloric sphincter, facilitating gastric emptying .

Clinical Applications

Metoclopramide is indicated for several conditions:

  • Nausea and Vomiting : Particularly effective in managing nausea associated with chemotherapy, postoperative recovery, and migraines .
  • Gastroparesis : The only FDA-approved medication for this condition, it aids in improving gastric motility .
  • Gastroesophageal Reflux Disease (GERD) : Used for symptomatic relief in adults who do not respond to conventional therapy .

Dosage and Administration

The recommended dosages for adults vary based on the condition being treated:

ConditionDosageMaximum Daily Dosage
Gastroesophageal Reflux10-15 mg four times daily60 mg
Acute Diabetic Gastroparesis10 mg up to three times daily30 mg

Note : Long-term use (beyond 12 weeks) is discouraged due to the risk of tardive dyskinesia (TD) .

Adverse Effects

While metoclopramide is generally well-tolerated, it can lead to several side effects:

  • Neurological Effects : Common side effects include restlessness, akathisia, and focal dystonia. Long-term use may result in TD, which can be irreversible .
  • Acute Dystonic Reactions : A case study highlighted a 14-year-old patient who developed acute dystonia after starting metoclopramide for gastroesophageal reflux .

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of metoclopramide:

  • Efficacy in Headache Treatment : A randomized clinical trial compared metoclopramide with haloperidol for treating acute headaches in emergency settings. Results indicated that metoclopramide provided significant pain relief compared to placebo but was less effective than haloperidol .
  • Systematic Review on Pediatric Use : A systematic review assessed metoclopramide's efficacy in treating gastroesophageal reflux disease in infants. The review included multiple studies showing varying degrees of effectiveness but raised concerns about potential toxicity .
  • Controlled-Release Formulations : A double-blind crossover study demonstrated that controlled-release metoclopramide effectively reduced gastrointestinal symptoms in advanced cancer patients, suggesting its utility beyond traditional indications .

Q & A

Basic Research Questions

Q. How do pharmacokinetic differences in Reglan metabolism across populations influence experimental design for dose-response studies?

  • Methodology :

  • Use population pharmacokinetic (PopPK) modeling to account for covariates like age, hepatic function, and CYP2D6 polymorphism status .
  • Design stratified clinical trials with subgroups (e.g., patients with hepatic impairment) to assess clearance rates and dose adjustments. Reference FDA guidance on metoclopramide dosing limitations .
    • Key Data :
  • Reglan’s half-life increases from 5–6 hours in healthy adults to >14 hours in severe renal impairment, necessitating adjusted dosing protocols .

Q. What statistical methods are recommended to analyze contradictory data on Reglan’s prokinetic efficacy versus its neurological side effects?

  • Methodology :

  • Apply meta-analysis frameworks (e.g., random-effects models) to synthesize clinical trial data, emphasizing heterogeneity assessment (I² statistic).
  • Use Bayesian approaches to weigh evidence for efficacy (e.g., gastric emptying improvement) against risks (e.g., tardive dyskinesia incidence) .
    • Example : A 2024 study found 5-FU/Reglan hybrid films reduced colon cancer cell viability by 60% in vitro but noted neurotoxicity risks at higher doses .

Advanced Research Questions

Q. How can in vitro models of blood-brain barrier (BBB) permeability improve predictions of Reglan-induced CNS side effects?

  • Methodology :

  • Develop 3D BBB co-culture systems (e.g., brain endothelial cells with astrocytes) to quantify Reglan’s passive diffusion and active transport via P-glycoprotein .
  • Validate with positron emission tomography (PET) imaging in animal models to correlate in vitro permeability with in vivo dopamine receptor occupancy .
    • Data Requirement : Include measurements of Reglan’s logP (2.6) and unbound fraction in plasma (15–20%) to refine predictive models .

Q. What experimental designs address the temporal discordance between Reglan’s acute therapeutic effects and delayed neurological sequelae?

  • Methodology :

  • Longitudinal cohort studies with repeated measures ANOVA to track symptom onset (e.g., TD) against cumulative dosage thresholds (>12 weeks) .
  • Mechanistic studies using induced pluripotent stem cell (iPSC)-derived neurons to model dopamine receptor hypersensitivity after chronic Reglan exposure .
    • Key Finding : A 2017 FDA review linked cumulative doses >1.5 g to a 15% increase in TD risk .

Q. How do hybrid drug-delivery systems (e.g., core-shell nanoparticles) mitigate Reglan’s systemic toxicity while enhancing targeted efficacy?

  • Methodology :

  • Use coaxial electrospinning to fabricate pH-sensitive films for asynchronous release (e.g., 5-FU in the colon, Reglan in the small intestine) .
  • Characterize release kinetics via UV-Vis spectrophotometry and validate with Franz diffusion cells .
    • Data Table :
FormulationReglan Release (24h)5-FU Release (24h)Neurotoxicity (IC50)
Hybrid Film85% ± 3%92% ± 2%45 µM ± 5
Free Drug100% ± 5%100% ± 4%12 µM ± 3

Methodological Considerations for Contradictory Data

Q. How should researchers reconcile in vitro evidence of Reglan’s anti-cancer synergy with clinical safety concerns?

  • Approach :

  • Conduct dose-escalation studies in xenograft models to establish therapeutic indices (TI) for combination therapies.
  • Use translational PK/PD modeling to extrapolate safe human-equivalent doses from preclinical data .
    • Example : A 2024 study reported synergistic cytotoxicity in HT-29 cells but highlighted TI <2 for neurotoxicity, necessitating cautious clinical translation .

Ethical and Regulatory Guidance

Q. What safeguards are critical in long-term Reglan trials to comply with FDA black-box warnings?

  • Recommendations :

  • Implement DSMB (Data Safety Monitoring Board) oversight for early termination if TD symptoms emerge.
  • Use validated scales (e.g., AIMS for dyskinesia) at baseline and quarterly intervals .
    • Reference : FDA mandates discontinuation if TD is suspected and prohibits use beyond 12 weeks .

Emerging Research Directions

Q. Can computational models predict Reglan-drug interactions at dopamine D2 receptors?

  • Methodology :

  • Apply molecular docking simulations (e.g., AutoDock Vina) to assess competitive binding between Reglan and antipsychotics (e.g., haloperidol).
  • Validate with radioligand displacement assays in striatal membrane preparations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metoclopramide Hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Metoclopramide Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.